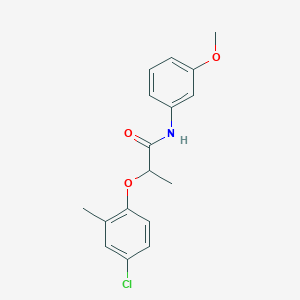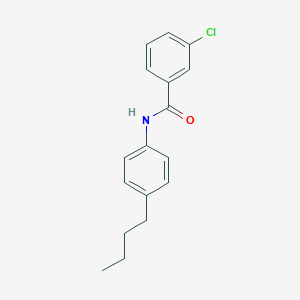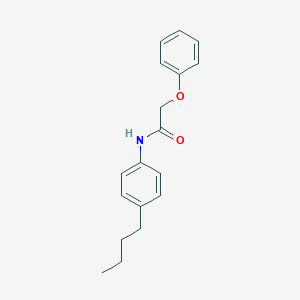
2-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)acetamide, commonly known as Fubinaca, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. Fubinaca is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.
Scientific Research Applications
Fubinaca has potential applications in scientific research, particularly in the study of the endocannabinoid system and its role in various physiological processes. It can be used to investigate the effects of cannabinoid receptor activation on pain, anxiety, inflammation, and other conditions. Fubinaca has also been used in studies investigating the effects of synthetic cannabinoids on the brain and behavior.
Mechanism of Action
Fubinaca is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. CB1 receptors are primarily located in the brain and nervous system, while CB2 receptors are found in the immune system and other peripheral tissues. Activation of these receptors by Fubinaca leads to a variety of physiological effects, including pain relief, reduced inflammation, and altered mood and behavior.
Biochemical and Physiological Effects
Fubinaca has been shown to have a number of biochemical and physiological effects, including the activation of CB1 and CB2 receptors, the inhibition of voltage-gated calcium channels, and the inhibition of monoamine oxidase. These effects can lead to a variety of physiological responses, including pain relief, reduced inflammation, altered mood and behavior, and changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
Fubinaca has several advantages for use in lab experiments, including its potency as a CB1 and CB2 receptor agonist, its stability, and its relatively low cost. However, there are also limitations to its use, including the potential for toxicity at high doses, the lack of information on its long-term effects, and the potential for abuse and diversion.
Future Directions
There are several potential future directions for research on Fubinaca, including investigating its effects on specific physiological processes, such as pain, inflammation, and anxiety. Additionally, further research is needed to determine the long-term effects of Fubinaca use and to identify potential therapeutic applications. Finally, there is a need for continued research on the potential risks associated with Fubinaca use, including its potential for abuse and diversion.
Synthesis Methods
Fubinaca can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with isopropylmagnesium bromide to form the corresponding alcohol. This intermediate is then reacted with N-bromosuccinimide to form the bromo compound, which is then reacted with N-(tert-butoxycarbonyl)-4-isopropylaniline to form the final product.
properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-13(2)15-6-8-16(9-7-15)20-19(21)12-14-5-10-17(22-3)18(11-14)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
InChI Key |
OEHJUDRGMCLKPF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)






![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)





